molecular formula C13H13BrClNO5 B6336270 X-Alpha-d-xyl CAS No. 1301706-83-1

X-Alpha-d-xyl

Cat. No.: B6336270
CAS No.: 1301706-83-1
M. Wt: 378.60 g/mol
InChI Key: LXVCKAHHHVVOJV-SZOBPAOMSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the body’s elimination of xenobiotics .

Mode of Action

5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside acts as a chromogenic substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization, resulting in the generation of a blue compound known as indigotin .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , a part of the body’s broader detoxification process . The GUS enzyme, which the compound targets, is responsible for breaking down glucuronides. When 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is processed by GUS, it results in the production of indigotin .

Result of Action

The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside results in the production of indigotin , a blue compound . This color change is often used in biochemical assays to indicate the presence and activity of the GUS enzyme .

Action Environment

The action of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is influenced by the presence of the GUS enzyme. Therefore, its efficacy is likely to be affected by factors that influence GUS activity, such as pH, temperature, and the presence of other substances that may interact with the enzyme. The compound is also sensitive to light and moisture , which can affect its stability.

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside is known to interact with enzymes such as β-D-xylosidase . Upon cleavage by the enzyme, it yields a blue precipitate, making it useful for visual detection of enzymatic activity .

Cellular Effects

Its ability to produce a visible precipitate upon enzymatic cleavage can be used to study enzyme activity within cells .

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside involves its interaction with enzymes such as β-D-xylosidase. The enzyme cleaves the compound, resulting in the release of a blue precipitate . This reaction can be used to monitor enzyme activity at the molecular level.

Temporal Effects in Laboratory Settings

The temporal effects of 5-Bromo-4-chloro-3-indoxyl-alpha-D-xylopyranoside in laboratory settings are largely dependent on the stability of the compound and the duration of the enzymatic reaction. The compound is stable under standard laboratory conditions .

Metabolic Pathways

Its interaction with β-D-xylosidase suggests that it may be involved in the metabolism of xylose-containing compounds .

Preparation Methods

Chemical Reactions Analysis

X-Alpha-d-xyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of xylaric acid, while reduction can produce xylitol .

Properties

IUPAC Name

(2R,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVCKAHHHVVOJV-SZOBPAOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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